2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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Overview
Description
2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide typically involves multi-step reactions. One common method includes the reaction of 2-aminothiophene carboxylate with phosphorus oxychloride to form the thienopyrimidine core . This intermediate is then reacted with various reagents to introduce the chloro and oxo groups, followed by the addition of N-phenylacetamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield amino derivatives with potential biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound may also disrupt bacterial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Known for their dual VEGFR-2/BRAF inhibitory activity.
Uniqueness
2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives .
Properties
IUPAC Name |
2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-12-7-4-8-13-15(12)16-17(25-13)18(24)22(10-20-16)9-14(23)21-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHRDQHXQGYOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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